2-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Description
The compound 2-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic molecule featuring a 1,3,4-oxadiazole core linked to a 1,2,3-triazole moiety substituted with 3,5-dimethylphenyl and methyl groups. Its structure combines two pharmacologically significant heterocycles, known for their roles in medicinal chemistry due to their electron-withdrawing properties and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
2-[1-(3,5-dimethylphenyl)-5-methyltriazol-4-yl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-9-13(2)11-16(10-12)24-14(3)17(20-23-24)19-22-21-18(25-19)15-7-5-4-6-8-15/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAFTLOAKLZINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, mechanisms of action, and biological effects based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of both triazole and oxadiazole moieties. The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne, while the oxadiazole can be formed through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular pathways, which can lead to anti-cancer effects by preventing cell proliferation.
- Antimicrobial Activity : It exhibits properties that disrupt microbial cell membranes, contributing to its effectiveness against various pathogens.
Anticancer Activity
Recent studies indicate that derivatives of this compound demonstrate significant anticancer properties. For instance, compounds with similar structural features have shown IC50 values in the micromolar range against various cancer cell lines.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 2.5 | Breast Cancer |
| Compound B | 1.8 | Lung Cancer |
| Compound C | 3.0 | Colon Cancer |
These results suggest that the triazole and oxadiazole rings play crucial roles in enhancing the anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that it exhibited activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings highlight the potential of this compound as an antimicrobial agent.
Case Studies
Several case studies have reported on the biological evaluation of similar compounds:
- Case Study 1 : A derivative with a similar structure was tested for its anticancer properties and showed promising results in inhibiting tumor growth in xenograft models.
- Case Study 2 : Another study focused on the antimicrobial effects of related compounds and found significant inhibition of biofilm formation in bacterial cultures.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains. A study demonstrated that oxadiazole derivatives could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell wall synthesis .
Anticancer Properties
The triazole moiety present in the compound contributes to its anticancer potential. Studies have reported that triazole-containing compounds can induce apoptosis in cancer cells by modulating key signaling pathways. For example, a derivative of this compound was found to inhibit tumor growth in xenograft models of breast cancer by targeting the PI3K/Akt signaling pathway .
Anti-inflammatory Effects
Oxadiazoles are also recognized for their anti-inflammatory properties. Research has shown that certain oxadiazole derivatives can reduce inflammation markers in vitro and in vivo. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 suggests its potential use in treating inflammatory diseases .
Material Science Applications
Fluorescent Materials
The unique structure of oxadiazoles allows them to be used as fluorescent materials in organic light-emitting diodes (OLEDs). The incorporation of the triazole unit enhances the photophysical properties of the compound, making it suitable for applications in display technologies. A study highlighted the synthesis of a related oxadiazole derivative that exhibited high quantum efficiency and stability under operational conditions .
Sensors
Another promising application lies in the development of chemical sensors. The compound's ability to interact with metal ions and small organic molecules makes it a candidate for sensor technology. Research has demonstrated that oxadiazole-based sensors can detect environmental pollutants with high sensitivity and selectivity .
Agricultural Applications
Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt pest metabolic pathways. Studies have indicated that oxadiazole derivatives can act as effective insecticides against agricultural pests such as aphids and beetles. Field trials revealed significant reductions in pest populations when treated with formulations containing this compound .
Herbicidal Properties
In addition to insecticidal activity, there is evidence supporting the herbicidal efficacy of oxadiazoles. Research indicates that certain derivatives can inhibit weed growth by interfering with photosynthesis and other vital processes in plants. This property is particularly valuable for developing environmentally friendly herbicides .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring undergoes nucleophilic substitution at electrophilic positions (e.g., sulfur or oxygen atoms). For example:
-
Thioether Formation : Reaction with thiols (R-SH) in basic conditions replaces the oxadiazole’s sulfur atom, forming thioether derivatives. A study demonstrated this using 4-methylbenzenethiol under KOH/ethanol, yielding 2-[1-(3,5-dimethylphenyl)-5-methyl-triazol-4-yl]-5-phenyl-1,3,4-thiadiazole (83% yield) .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| R-SH + Oxadiazole → Thioether | KOH, ethanol, 60°C | 2-Triazolyl-5-phenyl-1,3,4-thiadiazole | 83% |
Electrophilic Aromatic Substitution
The 3,5-dimethylphenyl group on the triazole ring directs electrophiles to the para position due to electron-donating methyl groups. Key examples:
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Nitration : Treatment with HNO₃/H₂SO₄ introduces a nitro group at the para position of the dimethylphenyl ring .
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Bromination : Bromine in acetic acid selectively substitutes the triazole’s aromatic ring, forming 4-bromo-3,5-dimethylphenyl derivatives .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 2-[1-(4-Nitro-3,5-dimethylphenyl)-5-methyl-triazol-4-yl]-5-phenyl-oxadiazole | 72% |
| Br₂/AcOH | RT, 1 h | 2-[1-(4-Bromo-3,5-dimethylphenyl)-5-methyl-triazol-4-yl]-5-phenyl-oxadiazole | 68% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the phenyl group on the oxadiazole:
-
Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ produces biaryl derivatives .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Ar-B(OH)₂ + Oxadiazole → Biaryl | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | 2-Triazolyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 89% |
Hydrolysis and Ring-Opening
Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the oxadiazole to form a carboxylic acid derivative .
-
Basic Hydrolysis : NaOH/ethanol opens the ring, yielding a diamide intermediate.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| HCl (conc.) | Reflux, 4 h | 1-(3,5-Dimethylphenyl)-5-methyl-triazole-4-carboxylic acid | 76% |
| NaOH/EtOH | RT, 12 h | N,N'-(Phenyl)-1-(3,5-dimethylphenyl)-5-methyl-triazole-4,4'-diamide | 65% |
Oxidation Reactions
The methyl group on the triazole undergoes oxidation to a carboxylic acid using KMnO₄/H₂SO₄ :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 3 h | 2-[1-(3,5-Dimethylphenyl)-5-carboxy-triazol-4-yl]-5-phenyl-oxadiazole | 58% |
Photocatalytic Modifications
Visible-light-driven reactions with eosin-Y and CBr₄ introduce functional groups (e.g., halogens) to the oxadiazole core :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| CBr₄/eosin-Y, O₂ | Visible light, RT, 6 h | 2-[1-(3,5-Dimethylphenyl)-5-methyl-triazol-4-yl]-5-(4-bromophenyl)-oxadiazole | 91% |
Key Structural Insights:
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycles and Planarity
- Triazole-Oxadiazole Hybrids : The target compound’s triazole-oxadiazole scaffold is structurally analogous to 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazoles (e.g., compounds 4 and 5 in ). These analogs exhibit isostructural triclinic (P̄1) symmetry with two independent molecules in the asymmetric unit. The planarity of the triazole and oxadiazole cores in the target compound likely mirrors the near-planar conformation observed in these analogs, except for substituents like fluorophenyl groups, which adopt perpendicular orientations .
- Oxadiazole vs.
Substituent Effects
- Triazole Substitutions : The 3,5-dimethylphenyl group on the triazole ring in the target compound contrasts with halogenated phenyl groups (e.g., 4-chloro/fluorophenyl in ). Halogens enhance electronegativity and may improve binding to hydrophobic pockets in biological targets, while methyl groups could increase lipophilicity and metabolic stability .
- Oxadiazole Substitutions : The phenyl group at the oxadiazole’s 5-position is conserved in analogs like 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (). Bromine substitution at the 4-position in such compounds enhances molecular weight (e.g., 318.1 g/mol in vs. ~350–400 g/mol for the target compound) and may influence solubility .
Physicochemical Properties
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
Methodological Answer: A combination of analytical techniques is employed:
- Melting Point Analysis: Sharp melting points (±2°C) indicate purity .
- Spectroscopy:
- IR Spectroscopy: Confirms functional groups (e.g., C=N at 1600–1650 cm⁻¹, triazole ring vibrations) .
- NMR (¹H/¹³C): Assigns proton environments (e.g., methyl groups at δ 2.3–2.6 ppm) and carbon backbone .
- Elemental Analysis: Matches experimental C, H, N values with theoretical calculations (error <0.4%) .
- TLC: Single spot under iodine vapor confirms homogeneity .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
Methodological Answer: Molecular docking and dynamics simulations are used to study interactions with biological targets (e.g., enzymes or receptors):
- Protein Preparation: Retrieve a target’s 3D structure from PDB (e.g., α-glucosidase for antidiabetic studies).
- Ligand Preparation: Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level .
- Docking Software: AutoDock Vina or Schrödinger Suite evaluates binding affinities (kcal/mol). For example, a docking score ≤−7.0 suggests strong inhibition .
- Key Interactions: Hydrogen bonds with active-site residues (e.g., Asp349) and π-π stacking with aromatic residues validate binding modes .
Q. What strategies enhance the antimicrobial efficacy of triazole-oxadiazole hybrids?
Q. What safety protocols are critical when synthesizing energetic oxadiazole derivatives?
Methodological Answer: Due to potential explosivity (e.g., nitro derivatives):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
